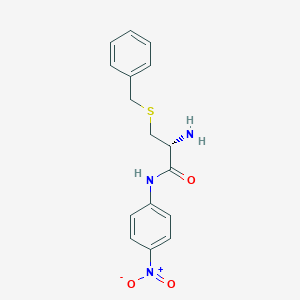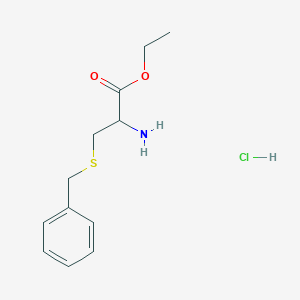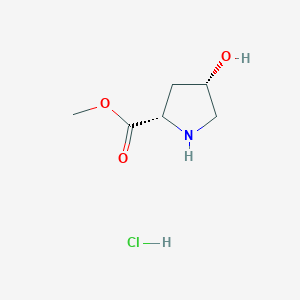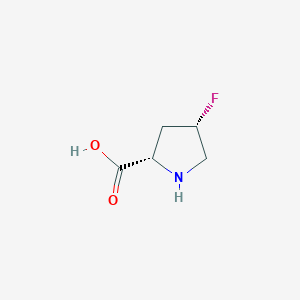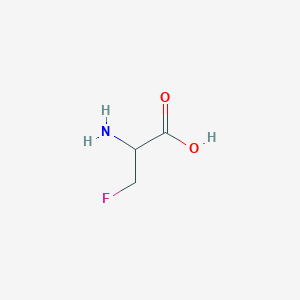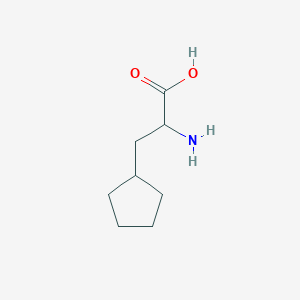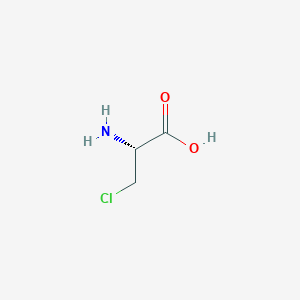
(S)-2-methylpyrrolidine-2-carboxylic acid
説明
(S)-2-methylpyrrolidine-2-carboxylic acid, also known as 2-methylpyrrolidine-2-carboxylic acid or 2-MPCA, is a chiral compound with a broad range of applications in the field of synthetic organic chemistry. It is a versatile building block for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and food additives. It is also used in the synthesis of oligonucleotides, peptides, and other biologically active compounds. 2-MPCA has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and food additives.
科学的研究の応用
(S)-N-methylpyrrolidine-2-carboxylate, a derivative of natural L-proline, is used as an efficient ligand for copper-catalyzed N-arylation of amides with aryl halides under mild conditions (Wang et al., 2010).
2-(2-Aminoethyl)-1-methylpyrrolidine and N-(3-aminopropyl)pyrrolidine (NAPP) serve as selective and sensitive derivatization reagents for carboxylic acid detection in high-performance liquid chromatography with electrogenerated chemiluminescence using tris(2,2'-bipyridine)ruthenium(II) (Morita & Konishi, 2002).
Homochiral methyl 4-aminopyrrolidine-2-carboxylates are used to catalyze asymmetric Michael additions of ketones to nitroalkenes (Ruiz-Olalla et al., 2015).
N-Methylpyrrolidin-2-one hydrotribromide (MPHT) is an efficient catalyst for oxidation of various aromatic aldehydes to carboxylic acids using aqueous hydrogen peroxide (Joseph et al., 2007).
1-Methylpyrrolidine-2-acetic acid and related compounds were studied as precursors in the biosynthesis of tropane alkaloids in Erythroxylum coca and Datura innoxia, but were found to be inefficient (Huang et al., 1996).
The molecular mechanism of dielectrically controlled resolution (DCR) observed in the resolution of (RS)-2-methylpyrrolidine by (R,R)-tartaric acid was studied, revealing that DCR is a common phenomenon (Sakurai et al., 2006).
The S-(+) enantiomer of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-1,4-dihydro-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrochloride shows significantly better in vivo activity in a Pseudomonas aeruginosa mouse protection model compared to its racemic form (Rosen et al., 1988).
特性
IUPAC Name |
(2S)-2-methylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-6(5(8)9)3-2-4-7-6/h7H,2-4H2,1H3,(H,8,9)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHHAVWYGIBIEU-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCCN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001316010 | |
| Record name | 2-Methyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001316010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-methylpyrrolidine-2-carboxylic acid | |
CAS RN |
42856-71-3 | |
| Record name | 2-Methyl-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42856-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylproline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042856713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001316010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of (S)-2-Methylproline in analytical chemistry?
A1: (S)-2-Methylproline plays a crucial role in developing highly sensitive chiral probes for analytical applications. A recent study demonstrated the use of a novel fluorescent chiral probe incorporating (S)-2-methylproline structures for the determination of chiral amino compounds using ultra-performance liquid chromatography with fluorescence detection []. This method shows promise for applications such as analyzing biological samples like saliva.
Q2: Is there a general method for synthesizing (S)-2-Methylproline?
A2: Yes, a general method for synthesizing (S)-2-Methylproline has been developed, which also offers a broader approach to preparing α-branched amino acids []. This method highlights the importance of (S)-2-Methylproline as a building block in organic synthesis and its potential applications in various fields.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






